molecular formula C18H18N6O3 B15152754 N~2~-(4-methoxyphenyl)-N~4~-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(4-methoxyphenyl)-N~4~-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B15152754
M. Wt: 366.4 g/mol
InChI Key: MYSVGAVNKITMSF-UHFFFAOYSA-N
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Description

N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated reaction systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while oxidation reactions may produce nitro compounds.

Scientific Research Applications

N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxyphenyl and methylphenyl groups attached to a nitropyrimidine core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C18H18N6O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-N-(4-methoxyphenyl)-4-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H18N6O3/c1-11-4-3-5-13(10-11)20-17-15(24(25)26)16(19)22-18(23-17)21-12-6-8-14(27-2)9-7-12/h3-10H,1-2H3,(H4,19,20,21,22,23)

InChI Key

MYSVGAVNKITMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC

Origin of Product

United States

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